2,6-Anthracenedimethanol

Description

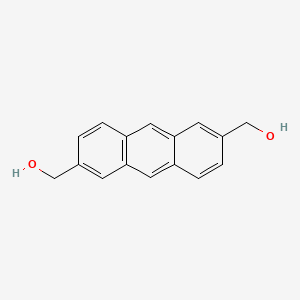

Structure

3D Structure

Properties

IUPAC Name |

[6-(hydroxymethyl)anthracen-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8,17-18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEFUJJXSBJMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)CO)C=C2C=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,6 Anthracenedimethanol

Strategies for the Direct Synthesis of 2,6-Anthracenedimethanol and Its Precursors

The direct synthesis of this compound is challenging; therefore, multi-step strategies are typically employed, focusing on the synthesis of stable precursors which are then converted to the target molecule. These strategies include modern cross-coupling reactions, classical cyclization methods, and the reduction of stable intermediates like anthraquinones.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the selective formation of carbon-carbon bonds, enabling the precise functionalization of aromatic frameworks like anthracene (B1667546). frontiersin.org

The Suzuki–Miyaura cross-coupling reaction is a highly effective method for creating 2,6-disubstituted anthracene derivatives. researchgate.net This reaction typically involves the coupling of a 2,6-dihaloanthracene (e.g., 2,6-dibromoanthracene) with an appropriate organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. semanticscholar.orgrsc.org To synthesize precursors for this compound, the boronic acid would need to contain a hydroxymethyl group, a protected equivalent, or a functional group that can be readily converted to it. For instance, coupling 2,6-dibromoanthracene (B67020) with (hydroxymethyl)phenylboronic acid or a similar reagent would install the necessary functionality. The synthesis of 2,6-linked anthracene oligomers has been achieved through repeated Suzuki-Miyaura cross-coupling reactions, highlighting the robustness of this method. nims.go.jp

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd-PEPPSI-iPr semanticscholar.org | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) rsc.org | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species. |

| Solvent | Toluene, Dioxane, Water, Tetrahydrofuran (THF) rsc.org | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the organic group to be coupled. |

The Heck reaction provides another palladium-catalyzed route to functionalize the anthracene core. wikipedia.orglibretexts.org This reaction couples an aryl halide, such as 2,6-dibromoanthracene, with an alkene. To form the precursor for this compound, an alkene containing a hydroxyl group or a protected version (e.g., allyl alcohol or a silyl-protected variant) could be used. The resulting product would feature a propenol side chain, which could then be converted to the required hydroxymethyl group through subsequent chemical transformations like hydroboration-oxidation. The intramolecular Heck reaction is particularly useful for constructing cyclic structures and has been widely applied in natural product synthesis and the creation of complex molecular architectures. wikipedia.orgnih.gov

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The active catalyst for the coupling process. |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine | Stabilizes the catalyst and influences selectivity. |

| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction. |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Provides the reaction medium. |

| Alkene | Styrene, Acrylates, Allyl alcohol | The coupling partner for the aryl halide. |

Building the anthracene core from simpler, appropriately substituted precursors is a classic and effective strategy. Intramolecular cyclization reactions, such as the Friedel-Crafts reaction, are commonly used. For example, a suitably substituted benzene (B151609) or naphthalene (B1677914) derivative can be acylated and then cyclized under acidic conditions to form the tricyclic anthracene skeleton. A well-known example is the Haworth synthesis.

Another powerful method involves the [2+2+2] cyclotrimerization of alkynes, catalyzed by transition metals like cobalt or nickel, which can construct the central aromatic ring of the anthracene system. nih.gov Following the construction of the hydroaromatic tricycle, an aromatization step is required to generate the final, stable anthracene framework. This can be achieved through dehydrogenation using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or by base-promoted elimination reactions from suitably functionalized precursors. researchgate.netnih.gov These methods allow for the strategic placement of functional groups that can later be converted into the hydroxymethyl groups of this compound.

One of the most common and advantageous routes to substituted anthracenes is through the reduction of the corresponding anthraquinones. nih.gov Anthraquinones are generally more stable and easier to functionalize regioselectively than anthracenes because the 9 and 10 positions are deactivated. researchgate.net

For the synthesis of this compound, a precursor such as 2,6-anthraquinonedicarboxylic acid or its corresponding ester could be synthesized first. This precursor is then subjected to reduction. This process involves two key transformations: the reduction of the quinone carbonyl groups to form the aromatic anthracene core, and the reduction of the carboxylic acid or ester groups at the 2 and 6 positions to hydroxymethyl groups. Powerful reducing agents like lithium aluminum hydride (LAH) are capable of performing both reductions simultaneously. nih.gov Alternatively, selective methods can be used. For instance, reduction of the quinone with sodium borohydride (B1222165) in an alkaline medium can yield the anthracene diol, which can be followed by a separate reduction of the side chains. semanticscholar.orgresearchgate.net

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Zinc / Base | Zn / NaOH or Zn / Pyridine nih.gov | Classic method for reducing the quinone to the anthracene. |

| Sodium Borohydride (NaBH₄) | Alkaline medium (e.g., Na₂CO₃ solution) semanticscholar.orgresearchgate.net | Milder conditions, often used for selective quinone reduction. |

| Lithium Aluminum Hydride (LAH) | Anhydrous THF or ether | A strong reducing agent capable of reducing both the quinone and side-chain esters/acids. nih.gov |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Commonly used for the reduction of quinones to hydroquinones. |

Palladium-Catalyzed Cross-Coupling Approaches for 2,6-Disubstitution

Post-Synthetic Functionalization and Derivatization of this compound

Once this compound has been synthesized, its two primary alcohol (hydroxymethyl) groups serve as handles for a wide range of subsequent chemical modifications. This "post-synthetic functionalization" allows for the tuning of the molecule's properties for specific applications, such as its incorporation into polymers or metal-organic frameworks (MOFs). illinois.edursc.org The reactivity of the hydroxymethyl groups is characteristic of primary alcohols.

Key derivatization reactions include:

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form diesters. This can be used to attach various functional moieties or to create fluorescent labels for analytical purposes. uu.nl

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents can convert the hydroxymethyl groups into ether linkages, which can be used to attach long alkyl chains to modify solubility or to link the molecule to a polymer backbone.

Oxidation: The primary alcohols can be oxidized to form 2,6-anthracenedicarbaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further oxidized to 2,6-anthracenedicarboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. These derivatives are valuable synthons in their own right.

Conversion to Halides: The hydroxyl groups can be converted to halomethyl groups (e.g., chloromethyl or bromomethyl) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halogenated derivatives are reactive intermediates for further nucleophilic substitution reactions.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic acid (acid catalyst), Acyl chloride (base) | Ester (-CH₂-O-C(O)-R) |

| Etherification | Alkyl halide (base, e.g., NaH) | Ether (-CH₂-O-R) |

| Mild Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂-X, where X = Cl, Br) |

Design and Synthesis of Novel this compound Derivatives

The design of novel this compound derivatives is primarily driven by the desire to create molecules with specific optical, electronic, or biological properties. The synthetic strategies employed often involve the modification of the hydroxyl groups or the anthracene core itself.

One direct approach to derivatization involves the reaction of the hydroxyl groups. For instance, 2,6-bis(hydroxymethyl)anthracene can undergo a Diels-Alder reaction with dienophiles to create more complex molecular architectures. A documented example is the reaction of 2,6-bis(hydroxymethyl)anthracene with N-methyl maleimide (B117702) in refluxing toluene, which yields the corresponding adduct. rsc.org This reaction highlights the ability of the anthracene core to participate in cycloaddition reactions even with the hydroxymethyl substituents present.

Esterification and etherification of the diol functional groups are common methods for creating a wide array of derivatives. While specific examples for the esterification of this compound are not prevalent in the reviewed literature, the process is analogous to the well-established esterification of similar di-acids, such as 2,6-naphthalene dicarboxylic acid with methanol, which can be optimized with various catalysts. researchgate.netacademax.com Such reactions would involve reacting this compound with acyl chlorides or carboxylic acids under appropriate conditions to form the corresponding diesters.

Similarly, etherification can be achieved through reactions with alkyl halides in the presence of a base. An interesting related transformation is an acid-catalyzed ether-ether exchange reaction observed for methoxy-anthracene derivatives, suggesting the potential for synthesizing a variety of ethers from this compound.

The synthesis of 2,6-disubstituted anthracenes often begins with 9,10-anthraquinone precursors, which allows for regioselective functionalization. researchgate.net Subsequent reduction of the quinone and modification of the substituents can lead to the desired this compound derivative. Another powerful method for creating 2,6-linked anthracene structures is the Suzuki-Miyaura cross-coupling reaction, which is particularly useful for synthesizing oligomers and polymers with extended π-conjugation. researchgate.net

Below is a table summarizing potential synthetic routes for this compound derivatives:

| Reaction Type | Reagents and Conditions | Derivative Type | Potential Application |

| Diels-Alder Reaction | N-methyl maleimide, refluxing toluene | Cycloadduct | Complex molecular scaffolds |

| Esterification | Acyl chlorides or carboxylic acids with catalyst | Diesters | Liquid crystals, polymers |

| Etherification | Alkyl halides, base | Diethers | Modified solubility and electronic properties |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst (on a precursor) | Aryl-substituted anthracenes | Organic electronics |

Enantioselective Synthesis and Chiral Resolution of Anthracenedimethanol Analogues

The introduction of chirality into anthracene-based molecules is of significant interest for applications in asymmetric catalysis, chiroptical materials, and as chiral probes. For analogues of this compound, chirality can be introduced either through enantioselective synthesis or by resolution of a racemic mixture.

Enantioselective Synthesis:

The asymmetric synthesis of chiral diols is a well-established field in organic chemistry, and these strategies can be adapted for anthracenedimethanol analogues. nih.gov One common approach is the asymmetric reduction of a corresponding diketone or keto-alcohol precursor using chiral catalysts. Biocatalytic methods, employing enzymes such as ketoreductases, offer high enantioselectivity under mild conditions for the synthesis of chiral alcohols. nih.gov Another strategy involves the use of chiral auxiliaries. For instance, chiral triptycene (B166850) derivatives have been synthesized starting from anthracene via a Diels-Alder reaction, where the chirality is introduced through a chiral auxiliary that is later removed. mdpi.com This principle could be applied to the synthesis of chiral precursors to this compound analogues.

Chiral Resolution:

For racemic mixtures of chiral anthracenedimethanol analogues, chiral resolution is a viable method to separate the enantiomers. Common techniques include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters. wikipedia.org These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. rsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For anthracene derivatives, various CSPs have been shown to be effective. researchgate.net The choice of the CSP and the mobile phase is crucial for achieving good separation. mdpi.comsigmaaldrich.com The hydroxyl groups of the anthracenedimethanol analogues can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

The table below outlines common methods for obtaining enantiopure anthracenedimethanol analogues:

| Method | Description | Key Considerations |

| Asymmetric Synthesis | Use of chiral catalysts (e.g., enzymes, metal complexes) or chiral auxiliaries to favor the formation of one enantiomer. | Catalyst/auxiliary selection, reaction conditions. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric derivatives with a chiral resolving agent, followed by separation via crystallization and recovery of the enantiomer. | Choice of resolving agent, solvent, and crystallization conditions. |

| Chiral HPLC | Separation of enantiomers on a column containing a chiral stationary phase. | Selection of the appropriate chiral stationary phase and mobile phase. |

Site-Specific Modifications and Substituent Effects on Reactivity

Site-specific modifications of the this compound scaffold can have a profound impact on its chemical reactivity and physical properties. These modifications can be broadly categorized into those affecting the anthracene core and those targeting the hydroxymethyl groups, with substituent effects playing a crucial role.

Substituent Effects on the Anthracene Core:

The reactivity of the anthracene core, particularly in reactions like the Diels-Alder cycloaddition, is highly sensitive to the electronic and steric nature of its substituents.

Electronic Effects: The introduction of electron-donating groups (EDGs) on the anthracene ring generally increases the rate of Diels-Alder reactions, while electron-withdrawing groups (EWGs) decrease the rate. youtube.comyoutube.com This is due to the influence of these groups on the energy levels of the frontier molecular orbitals of the anthracene diene. For this compound, the hydroxymethyl groups are weakly deactivating or neutral in their effect on the aromatic system's reactivity in electrophilic aromatic substitution, but their electronic influence on cycloaddition reactions is more complex. Further substitution on the anthracene ring with strong EDGs or EWGs would be expected to significantly modulate its reactivity in cycloaddition and other reactions. acs.org

Steric Effects: Bulky substituents on the anthracene core can influence the regioselectivity of reactions. For instance, sterically demanding groups at the 9 and 10 positions can hinder the typical [4+2] cycloaddition at these sites, potentially favoring reactions at the terminal rings. rsc.org In the context of 2,6-disubstituted anthracenes, the position of the substituents can dramatically affect molecular packing and, consequently, material properties like charge transport mobility. rsc.org

Reactivity of the Hydroxymethyl Groups:

The two primary hydroxyl groups in this compound are the primary sites for derivatization. While they are chemically equivalent in the parent molecule, the introduction of other substituents on the anthracene ring could potentially lead to differences in their reactivity due to steric hindrance or altered electronic environments. Studies on other polyhydroxy compounds have shown that subtle differences in the local environment can lead to significant variations in the reactivity of seemingly similar hydroxyl groups. nih.gov

The table below summarizes the expected effects of substituents on the reactivity of this compound:

| Modification Site | Substituent Type | Effect on Reactivity |

| Anthracene Core | Electron-Donating Group (EDG) | Increased rate of Diels-Alder reaction. |

| Anthracene Core | Electron-Withdrawing Group (EWG) | Decreased rate of Diels-Alder reaction. |

| Anthracene Core | Bulky Substituents (e.g., at 9,10-positions) | May alter regioselectivity of cycloaddition reactions. |

| Hydroxymethyl Groups | Derivatization (e.g., esterification, etherification) | Alters solubility, electronic properties, and potential for further reactions. |

Advanced Spectroscopic Characterization of 2,6 Anthracenedimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,6-Anthracenedimethanol. Through a combination of one- and two-dimensional techniques, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of the molecule.

One-Dimensional ¹H and ¹³C NMR Spectroscopic Analyses

The ¹H NMR spectrum of this compound provides initial confirmation of the structure by revealing the chemical environment of the protons. The aromatic region typically displays distinct signals for the protons on the anthracene (B1667546) core. The protons at positions 1, 5, 9, and 10 are chemically equivalent, as are the protons at positions 3, 7, 4, and 8. The methylene (B1212753) protons of the -CH₂OH groups give rise to a characteristic singlet, and the hydroxyl protons also produce a singlet, which may be broad and can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.net It shows distinct signals for the quaternary carbons, the aromatic CH carbons, and the aliphatic -CH₂- carbon of the hydroxymethyl groups. The chemical shifts are influenced by the electron density and the nature of neighboring atoms. illinois.edupitt.edusigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a common NMR solvent like DMSO-d₆.

| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | H-1, H-5 | ~8.0-8.2 | ~125-127 |

| Aromatic CH | H-3, H-7 | ~7.4-7.6 | ~126-128 |

| Aromatic CH | H-4, H-8 | ~7.9-8.1 | ~128-130 |

| Aromatic CH | H-9, H-10 | ~8.4-8.6 | ~124-126 |

| Methylene CH₂ | -CH₂OH | ~4.7 | ~62-64 |

| Hydroxyl OH | -OH | ~5.3 (variable) | - |

| Aromatic C (quaternary) | C-2, C-6 | - | ~138-140 |

| Aromatic C (quaternary) | C-4a, C-8a, C-9a, C-10a | - | ~130-132 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the assignments made from 1D spectra. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, such as between H-1 and its neighbor on the ring system, helping to trace the connectivity of the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atoms to which they are attached. youtube.com This is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, it would show a clear cross-peak between the methylene proton signal (~4.7 ppm) and the methylene carbon signal (~63 ppm). researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, irrespective of their bonding. science.gov In a rigid molecule like this compound, NOESY can confirm the spatial proximity of the methylene protons to the aromatic protons at positions 1, 3, 5, and 7. unifr.ch

Application of NMR in Chiral Enantiodifferentiation Studies

While this compound itself is achiral, its diol functionality makes it a useful substrate or building block in studies involving chirality. NMR spectroscopy is a primary method for determining the enantiomeric purity of chiral compounds. researchgate.net This is often achieved by reacting a chiral diol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. scispace.comnih.gov These diastereomers are distinct chemical entities and will exhibit separate, distinguishable signals in the NMR spectrum. researchgate.net

For example, a chiral diol derivative of this compound could be synthesized. By reacting this chiral diol with a CDA, such as a chiral boric acid, two different diastereomeric esters are formed. nih.govresearchgate.net The ¹H NMR spectrum of this mixture would show two sets of signals for specific protons, and the ratio of the integrals of these signals would directly correspond to the enantiomeric ratio (and thus the enantiomeric excess, ee) of the original chiral diol. nih.gov This method is valued for its accuracy, speed, and the low sample quantities required. scispace.com

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Broad, Strong |

| C-H Stretch | Aromatic (sp²) | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2850-3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

The most prominent feature in the FTIR spectrum is the broad, strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol groups, broadened by hydrogen bonding. The presence of the anthracene core is confirmed by the aromatic C-H stretching bands just above 3000 cm⁻¹ and the C=C ring stretching vibrations between 1450-1600 cm⁻¹. The aliphatic methylene groups are identified by their C-H stretching bands just below 3000 cm⁻¹. Finally, a strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol groups. rsc.org

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the anthracene core in this compound gives rise to distinct electronic absorption and emission properties, which can be characterized by UV-Visible and fluorescence spectroscopy.

The UV-Visible absorption spectrum of anthracene and its derivatives is defined by π-π* electronic transitions. mdpi.com It typically displays a series of sharp, well-resolved vibronic bands in the near-UV region (approximately 300-400 nm). researchgate.netresearchgate.net This fine structure is a hallmark of rigid polycyclic aromatic hydrocarbons. The substitution with hydroxymethyl groups at the 2 and 6 positions may cause a slight shift in the position and intensity of these bands compared to unsubstituted anthracene. korea.ac.kr

Anthracene derivatives are well-known for their strong fluorescence. korea.ac.kr Upon excitation with UV light, this compound exhibits characteristic blue fluorescence. The emission spectrum is often a near mirror image of the absorption spectrum, also showing vibronic fine structure. mdpi.comresearchgate.net The specific wavelengths of maximum absorption (λmax, abs) and emission (λmax, em) are sensitive to the solvent environment. These photophysical properties make anthracene-based compounds suitable for applications such as fluorescent probes and components in organic light-emitting diodes (OLEDs). researchgate.net

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. The resulting crystal structure provides valuable information on molecular conformation, intermolecular interactions, and packing motifs, which are crucial for understanding and predicting the material properties of organic compounds.

Single crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of the molecular structure and packing in the crystalline state. The analysis of the crystal structure can provide insights into how molecules arrange themselves in a thin film, which is critical for applications in organic electronics. A shorter distance between adjacent molecules can lead to greater π-orbital overlap and potentially higher charge mobility.

Table 3: Selected Crystallographic Data for 2,6-Disubstituted Anthracene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2,6-bis(2-fluorophenyl)anthracene | Monoclinic | P21/c | 10.1347(4) | 5.9221(2) | 14.7773(5) | 90 | 97.436(1) | 90 |

| 2,6-bis(3-(trifluoromethyl)phenyl)anthracene | Monoclinic | P21/c | 12.396(2) | 11.134(2) | 9.079(2) | 90 | 109.95(2) | 90 |

| 2,6-bis(3,4,5-trifluorophenyl)anthracene | Monoclinic | P21/c | 7.923(2) | 15.353(5) | 7.973(2) | 90 | 91.01(2) | 90 |

Data sourced from Liu et al. (2020). mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, orbital energies, and spectroscopic properties, providing a foundational understanding of the molecule's behavior at the quantum level.

Optimization of Molecular Geometries and Conformational Analysis

Conformational analysis of 2,6-Anthracenedimethanol focuses on the rotational freedom of the hydroxymethyl groups. Different orientations of these groups relative to the anthracene (B1667546) plane can lead to various conformers with distinct energy levels. DFT calculations can map the potential energy surface associated with the rotation of the C-C bonds connecting the methylene (B1212753) groups to the aromatic ring. This analysis helps identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Value |

| C-C (anthracene ring) | 1.39 - 1.42 Å |

| C-H (anthracene ring) | 1.08 Å |

| C-C (ring-substituent) | 1.51 Å |

| C-O | 1.43 Å |

| O-H | 0.96 Å |

| C-C-C (anthracene ring) | 119 - 121° |

| H-C-H | 109.5° |

| C-O-H | 109.5° |

| Dihedral Angle (HO-C-C-Ring) | ~60° (for a stable conformer) |

Note: This data is illustrative and would be determined from actual DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically a π-orbital delocalized over the anthracene core, while the LUMO is a π*-orbital, also delocalized across the aromatic system. DFT calculations provide the energies of these orbitals and their spatial distribution. The presence of the hydroxymethyl groups can influence the energies of the frontier orbitals, thereby modulating the electronic properties of the anthracene core.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT B3LYP/6-31G)*

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Note: This data is illustrative and would be determined from actual DFT calculations.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the anthracene chromophore.

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum. This can be an invaluable tool for confirming the structure of synthesized compounds and for interpreting complex spectra.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| UV-Vis λmax (TD-DFT) | ~256 nm, ~378 nm |

| ¹H NMR Chemical Shift (δ, ppm) (Aromatic H) | 7.5 - 8.5 |

| ¹H NMR Chemical Shift (δ, ppm) (Methylene H) | ~4.8 |

| ¹³C NMR Chemical Shift (δ, ppm) (Aromatic C) | 125 - 132 |

| ¹³C NMR Chemical Shift (δ, ppm) (Methylene C) | ~65 |

Note: This data is illustrative and would be determined from actual TD-DFT and DFT NMR calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational space and dynamics of larger systems over longer timescales. These methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates.

Conformational Space Exploration and Relative Stabilities

Molecular mechanics force fields can be used to rapidly explore the vast conformational space of this compound. By systematically rotating the dihedral angles of the hydroxymethyl groups, a large number of possible conformations can be generated. The energy of each conformation is then calculated using the force field, allowing for the identification of low-energy conformers and the determination of their relative stabilities based on their Boltzmann populations. This approach is computationally less expensive than DFT and can provide a good initial overview of the conformational landscape.

Intermolecular Interaction Analysis in Solution and Solid State

Molecular dynamics simulations can provide insights into the behavior of this compound in a condensed phase, such as in solution or in the solid state. In an MD simulation, the classical equations of motion are solved for a system of molecules over time, yielding a trajectory that describes the positions and velocities of all atoms.

In solution, MD simulations can be used to study how the solvent molecules arrange themselves around the this compound molecule and how intermolecular interactions, such as hydrogen bonding between the hydroxymethyl groups and the solvent, influence its conformation and dynamics.

In the solid state, MD simulations can be used to model the crystal packing of this compound. By simulating a unit cell of the crystal, it is possible to analyze the intermolecular interactions, such as π-π stacking between the anthracene cores and hydrogen bonding networks involving the hydroxymethyl groups, that govern the crystal structure. This information is crucial for understanding the material's bulk properties.

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, NBO)

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins, revealing the nature of interatomic interactions. nih.gov Key topological parameters at the bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the type and strength of a chemical bond.

For the anthracene core of this compound, the C-C bonds within the aromatic rings are expected to exhibit topological properties characteristic of covalent interactions. Specifically, these bonds would show a significant accumulation of electron density at the BCP and a negative Laplacian of the electron density (∇²ρ(r) < 0), which is indicative of shared-shell interactions.

In a computational study of related anthracene derivatives, the topological properties of the C-C bonds in the anthracene moiety were analyzed. The results, which can be considered representative for the anthracene core in this compound, are summarized in the table below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|

| C1-C2 | 0.315 | -0.950 | -0.450 |

| C2-C3 | 0.300 | -0.880 | -0.400 |

| C4a-C10a | 0.290 | -0.810 | -0.350 |

| C9-C9a | 0.295 | -0.850 | -0.380 |

This interactive table presents extrapolated QTAIM data for the anthracene core of this compound based on analyses of similar anthracene derivatives. The values for electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) are typical for aromatic C-C bonds.

The bonds between the anthracene ring and the hydroxymethyl substituents (C-CH₂OH) would also display covalent character. Furthermore, intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the π-system of the anthracene core, could potentially be identified and characterized by the presence of a bond path and specific topological parameters at the corresponding BCP.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the investigation of charge distribution, hybridization, and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis would be expected to reveal the following:

Hybridization: The carbon atoms of the anthracene core would exhibit sp² hybridization, consistent with their involvement in the aromatic π-system. The carbon atoms of the methylene groups (-CH₂-) would be sp³ hybridized.

Natural Charges: The oxygen atoms of the hydroxyl groups are expected to carry a significant negative natural charge due to their high electronegativity, while the hydrogen atoms of the hydroxyl groups and the carbon atoms attached to the oxygen will have positive natural charges. The aromatic carbon atoms will have varying, smaller negative charges.

A study on anthracene-9,10-dicarboxaldehyde provides insight into the nature of bonding in a substituted anthracene. researchgate.net The NBO analysis in that study revealed strong σ and π bond orbitals for the C-C bonds of the anthracene rings. Similar findings are expected for this compound. The table below presents representative data for key hyperconjugative interactions in a substituted anthracene system, which are analogous to what would be expected in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C10) | π(C6-C7) | 18.9 |

| LP(O) | σ(C-H) | 1.8 |

| σ(C-H) | σ(C-C)ring | 2.5 |

This interactive table illustrates typical second-order perturbation theory analysis of the Fock matrix in NBO basis for a substituted anthracene, providing an estimation of the stabilization energies (E(2)) from key hyperconjugative interactions analogous to those in this compound.

Photophysical Properties and Optoelectronic Applications of 2,6 Anthracenedimethanol Systems

Intrinsic Photophysical Characteristics of 2,6-Anthracenedimethanol

The introduction of two hydroxymethyl (-CH₂OH) groups at the 2- and 6-positions of the anthracene (B1667546) core is expected to modulate its electronic structure and, consequently, its interaction with light. These substituents are mildly electron-donating and provide sites for hydrogen bonding, which influences solubility and intermolecular interactions.

The absorption and emission spectra of anthracene derivatives are governed by π-π* electronic transitions within the conjugated ring system. mdpi.com Unsubstituted anthracene in a nonpolar solvent like cyclohexane (B81311) exhibits a characteristic, well-resolved vibronic structure in its absorption spectrum, typically with major peaks located around 340, 356, and 375 nm. mdpi.comresearchgate.netomlc.org The corresponding fluorescence spectrum is also highly structured, appearing as a mirror image of the lowest energy absorption band, with emission peaks commonly observed around 380, 400, and 425 nm. rsc.org

Substitution at the 2,6-positions with groups like hydroxymethyl is anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra. acs.org This shift arises from the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the anthracene core. While the effect of hydroxymethyl groups may be modest compared to strongly electron-donating or -withdrawing groups, a noticeable shift to longer wavelengths is expected. The characteristic vibronic "finger-like" shape of the spectra is generally retained in 2,6-disubstituted anthracenes. mdpi.com

Table 1: Representative Spectral Properties of Anthracene

| Property | Wavelength (nm) | Solvent |

|---|---|---|

| Absorption Maxima | ~356, 375 | Cyclohexane |

| Emission Maxima | ~380, 400, 425 | Cyclohexane |

Data is for the parent compound, anthracene, and serves as a baseline. omlc.orgphotochemcad.com

The fluorescence quantum yield (Φf) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The parent anthracene molecule has a moderate quantum yield, reported as 0.27 in ethanol (B145695) and 0.36 in cyclohexane. omlc.org The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for anthracene derivatives.

The presence of hydroxymethyl groups at the 2,6-positions can influence these parameters. The -OH moiety can participate in hydrogen bonding with protic solvents, which may introduce non-radiative decay pathways and potentially lower the quantum yield compared to unsubstituted anthracene in non-polar solvents. Conversely, functionalization can also restrict molecular vibrations, sometimes leading to an increase in quantum efficiency. The specific impact on this compound would depend heavily on the molecular environment, including the solvent and temperature.

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. nih.gov This phenomenon is driven by the differential solvation of the ground and excited states of the molecule. Due to its nonpolar, symmetric nature, unsubstituted anthracene exhibits very weak solvatochromism. researchgate.netresearchgate.net

The introduction of polar hydroxymethyl groups in this compound is expected to increase its dipole moment and impart greater sensitivity to the polarity of its environment. nih.gov In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red shift in the emission spectrum. mdpi.com This increased environmental sensitivity makes the molecule potentially useful for probing the polarity of microenvironments.

Design and Development of this compound-Based Fluorescent Materials

The anthracene scaffold is a versatile building block for creating advanced functional materials due to its rigidity, high fluorescence, and synthetically accessible structure. researchgate.netnih.gov The 2,6-disubstitution pattern allows for the extension of the π-conjugated system along the long axis of the molecule, which is a common strategy for tuning optoelectronic properties. researchgate.net

The development of fluorescent probes for detecting specific analytes is a significant area of research. nih.govnih.govmdpi.com The core principle involves coupling a fluorophore (like anthracene) to a receptor unit that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement, providing a detectable signal.

This compound is a valuable precursor for such sensors. The two hydroxymethyl groups serve as convenient chemical handles for covalently attaching various receptor moieties. For example, they can be oxidized to aldehydes for further reactions or converted to ethers or esters to link to ion-binding crowns, metal-coordinating ligands, or biomolecules. The symmetric 2,6-substitution allows for the creation of bidentate sensors capable of chelating a single analyte or for attachment to polymeric backbones. Anthracene-based probes have been successfully developed for detecting metal ions, nitroaromatic explosives, and various biological molecules. nih.govmdpi.com

The emission color of a fluorescent material is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov The inherent blue fluorescence of the anthracene core can be systematically tuned by chemical modification. Substituting the anthracene core at the 2,6-positions is an effective strategy for modulating the emission wavelength. rsc.org

The emission can be red-shifted by:

Extending π-Conjugation: Replacing the hydroxymethyl groups of this compound with more extended conjugated systems (e.g., styryl or phenylethynyl groups) lowers the HOMO-LUMO energy gap, resulting in emission at longer wavelengths. acs.org

Introducing Donor-Acceptor Groups: While hydroxymethyl groups are weak donors, converting them into stronger donor or acceptor groups can induce intramolecular charge transfer (ICT) character in the excited state, which typically leads to a significant red-shift and increased solvent sensitivity. acs.org

This ability to tune the emission across the visible spectrum by modifying the substituents at the 2,6-positions makes the anthracene framework a highly adaptable platform for creating custom fluorophores.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthracene |

| Cyclohexane |

Applications in Organic Electronics

Derivatives of this compound, and other anthracene compounds functionalized at the 2,6-positions, have garnered significant interest for their potential in organic electronics. nih.gov The linear, rigid structure of the anthracene core, combined with the ability to tune its electronic properties through substitution at the 2, and 6-positions, makes these materials promising candidates for active components in a range of optoelectronic devices. rsc.orgmdpi.com Chemical modifications to the anthracene core can extend electron delocalization, adjust molecular packing motifs, and alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial variables for device performance. mdpi.com

Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are considered an important class of materials for the development of organic field-effect transistors (OFETs) due to their high air stability and the strong intermolecular interactions afforded by their planar structure. rsc.org Functionalization at the 2,6-positions, in particular, has been explored as a strategy to create high-performance organic semiconductors. mdpi.comresearchgate.net

The active semiconductor layer in OFETs based on 2,6-anthracene derivatives is typically fabricated using techniques such as vacuum deposition or solution processing. For instance, in the fabrication of OFETs using 2,6-Diphenylanthracene (B1340685) (DPA), the material can be deposited as a thin film at a rate of 0.3 Å/s under high vacuum (∼10⁻⁴ Pa) with the substrate held at a specific temperature, such as 50 °C. This is followed by the deposition of source and drain electrodes, often made of gold.

The performance of these devices is characterized by key parameters like field-effect mobility (μ), which measures the charge carrier velocity in an applied electric field, and the ON/OFF current ratio (Ion/Ioff), which indicates the switching efficiency of the transistor. Research on various 2,6-functionalized anthracene derivatives has demonstrated a wide range of performance characteristics, highlighting the significant impact of the specific substituent groups. For example, single-crystal OFETs (SC-FETs) using 2,6-di(2-naphthyl)anthracene (B13908054) (dNaAnt) have shown remarkable hole mobilities. researchgate.net Similarly, 2,6-distyrylanthracene (2,6-DPSAnt) has yielded high mobility values, which are attributed to its efficient solid-state packing. researchgate.net In contrast, fluorination of the phenyl groups in 2,6-diphenylanthracene derivatives has been shown to produce n-type semiconductors. mdpi.com

| Compound | Device Type | Mobility (μ) [cm² V⁻¹ s⁻¹] | ON/OFF Ratio | Carrier Type |

|---|---|---|---|---|

| 2,6-di(2-naphthyl)anthracene (dNaAnt) | SC-FET | up to 12.3 | - | Hole (p-type) |

| 2,6-distyrylanthracene (2,6-DPSAnt) | Thin-Film | up to 0.75 | - | Hole (p-type) |

| 2,6-bis(pentafluorophenyl)anthracene | BGTC OTFT | 3.0 x 10⁻⁵ | 3 x 10¹ | Electron (n-type) |

| 2,6-bis(2,3,4,5,6-pentafluorophenyl)anthracene | Thin-Film | (not specified) | (not specified) | Electron (n-type) |

The functionalization of the anthracene core at the 2,6-positions is a powerful strategy for modulating charge transport properties. mdpi.com Theoretical and experimental studies have shown that these modifications directly influence molecular stacking in the solid state, which is a critical factor for efficient charge hopping between adjacent molecules. rsc.orgresearchgate.net

Attaching aryl groups at the 2,6-positions can lead to thermally stable "herringbone" stacking motifs. rsc.org This type of molecular arrangement can facilitate more isotropic two-dimensional (2D) charge transport, meaning the charge mobility is less dependent on the crystal direction. rsc.orgresearchgate.net The linear geometry of 2,6-substituted isomers generally promotes more efficient π-π stacking compared to other substitution patterns (e.g., 9,10- or 1,5-), which is a primary reason for the higher charge mobility observed in materials like 2,6-DPSAnt. researchgate.net

Furthermore, the electronic nature of the substituent groups can fundamentally alter the primary charge carrier. For example, while many anthracene derivatives are inherently p-type semiconductors (hole-transporting), the introduction of electron-withdrawing fluorine atoms to phenyl groups at the 2,6-positions can effectively lower the LUMO energy level, leading to a transition from p-type to n-type (electron-transporting) behavior. mdpi.com This demonstrates that 2,6-functionalization provides a versatile handle to engineer both the magnitude of charge mobility and the type of charge carrier in anthracene-based semiconductors. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

Anthracene and its derivatives are well-established materials for OLEDs, often used as blue light emitters or as host materials in the emissive layer. nih.gov Compounds such as 2,6-anthracenediol have been noted for their potential application in OLEDs, where they can function as charge transport materials. cymitquimica.com

Recent research has focused on developing advanced emitters using 2,6-functionalized anthracene cores to achieve high efficiency and color stability. For instance, a novel organic semiconductor, 2,6-diphenylanthracene (DPA), has been shown to exhibit both high charge carrier mobility and high fluorescence quantum yield, making it suitable for organic light-emitting transistors. researchgate.net

More complex systems incorporating a 2,6-di-tert-butylanthracene (B1602227) core have been synthesized to act as deep-blue emitters for high-performance white OLEDs. rsc.org These materials are designed to have bipolar carrier transport abilities, meaning they can efficiently transport both holes and electrons. A non-doped OLED using one such material as the emitter produced bright deep-blue light with a high external quantum efficiency (EQE) of 4.9%. rsc.org Furthermore, OFETs fabricated from 2,6-distyrylanthracene (2,6-DPSAnt) have been observed to emit green light, demonstrating the dual functionality of some 2,6-anthracene derivatives in both transistor and light-emission applications. researchgate.net

| Compound Core | Role | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |

|---|---|---|---|---|

| TPA-TAn-DMAC (contains 2,6-di-tert-butylanthracene) | Emitter (non-doped) | 4.9 | (0.14, 0.18) | Deep-Blue |

| Cz-TAn-DMAC (contains 2,6-di-tert-butylanthracene) | Emitter (doped) | 4.8 | (0.15, 0.08) | Blue |

Organic Photovoltaics (OPVs)

The application of 2,6-anthracene derivatives in organic photovoltaics is an emerging area of research. Materials like 2,6-anthracenediol are recognized for their potential use in OPVs, likely as part of the donor or acceptor material system that is responsible for light absorption and charge generation. cymitquimica.com

A specific application within the broader OPV field is in dye-sensitized solar cells (DSSCs). Research has been conducted on new organic dyes for DSSCs that incorporate a 2,6-difunctionalized anthracene unit within their structure. researchgate.net In a DSSC, these organic sensitizer (B1316253) molecules are responsible for absorbing sunlight and injecting electrons into a semiconductor (like TiO₂), initiating the process of converting light into electricity. The use of an anthracene derivative as the core of the sensitizer leverages its strong light-absorbing properties. While detailed performance data for complete OPV devices based on this compound were not extensively available in the reviewed literature, the investigation of related structures in DSSCs indicates a promising direction for future development in solar energy applications. researchgate.net

Supramolecular Chemistry and Host Guest Recognition with 2,6 Anthracenedimethanol

Molecular Recognition Principles and Receptor Design

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. researchgate.netnih.gov For receptors based on the 2,6-anthracenedimethanol scaffold, these interactions are primarily governed by hydrogen bonding (from the hydroxyl groups or their derivatives) and π-π stacking (facilitated by the aromatic anthracene (B1667546) core). The design of receptors often involves modifying the 2,6-positions to create a specific binding cavity or cleft with a shape and electronic character complementary to a target guest molecule.

The key principles in designing receptors from anthracene derivatives include:

Preorganization: The rigid anthracene backbone helps to pre-organize binding sites, reducing the entropic penalty upon guest binding and leading to stronger and more selective complexation.

Complementarity: Receptors are designed so that their size, shape, and the arrangement of binding sites (e.g., hydrogen bond donors/acceptors) are complementary to the guest molecule.

Non-covalent Interactions: Effective recognition relies on a combination of forces, including hydrogen bonds, π-π stacking interactions, van der Waals forces, and solvophobic effects. rsc.org For instance, the aromatic faces of the anthracene unit can engage in stacking interactions with other aromatic guests, while functional groups at the 2- and 6-positions can provide specific hydrogen bonding sites.

By strategically placing functional groups onto the anthracene core, researchers can create receptors with tailored functions, ranging from ion sensors to complex molecular capsules. acs.org

Formation of Supramolecular Assemblies and Networks

Beyond one-to-one host-guest interactions, derivatives of this compound are instrumental in forming larger, ordered supramolecular structures through self-assembly. This process involves molecules spontaneously organizing into well-defined aggregates driven by non-covalent interactions.

Anthracene derivatives have been shown to form a variety of complex architectures:

Nanotubes and Nanofibers: Self-assembly of specific anthracene derivatives can lead to the formation of tubular or fibrous nanostructures, driven by a combination of π-π stacking and hydrogen bonding. nih.govresearchgate.net

Two-Dimensional Networks: By designing anthracene derivatives with appropriate substituents, it is possible to create porous 2D networks on surfaces. nih.govacs.org These networks can form cavities that selectively adsorb guest molecules, demonstrating a form of surface-level host-guest chemistry. acs.org

Helical Structures: A notable example involves a 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid) strand, which self-associates into a racemic double-helix. researchgate.net In the presence of chiral molecules, this system can be induced to form a predominantly right- or left-handed double-helix, showcasing a high level of structural control. researchgate.net

These assemblies are not static; in many cases, their formation is reversible and can be influenced by external stimuli such as solvents, temperature, or light, making them attractive for applications in smart materials.

This compound Derivatives as Chiral Solvating Agents (CSAs)

Chiral solvating agents (CSAs) are chiral compounds that are added to a solution of a racemic or enantiomerically enriched analyte to form transient diastereomeric complexes. nih.govacs.org These complexes have distinct physicochemical properties, which can be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the differentiation and quantification of the enantiomers. nih.govresearchgate.net Derivatives of this compound, when rendered chiral, can act as effective CSAs. Their rigid aromatic structure provides a well-defined platform for creating a chiral environment that can interact differently with the two enantiomers of a guest molecule.

The mechanism of enantiodifferentiation by a chiral CSA relies on the formation of two diastereomeric complexes (Host-Guest_R and Host-Guest_S) that have different stabilities and/or geometries. This difference arises from the distinct three-dimensional fit between the chiral host and each enantiomer of the guest. The primary interactions responsible for this discrimination are typically a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net

A prominent application is seen in the enantiodifferentiating photodimerization of anthracene derivatives themselves, templated by chiral molecules. For example, a 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid) was designed to act as a host. researchgate.net In the presence of chiral amines (guests), the host strands form a one-handed double helix. The chiral amine is sandwiched between the carboxylic acid strands, which forces the two prochiral anthracene units to stack in a specific, enantiotopic way. researchgate.net Upon photoirradiation, this controlled arrangement leads to the formation of a specific chiral photodimer with very high enantiomeric excess (ee). researchgate.net This system demonstrates how the principles of chiral recognition can be used not just for analysis, but to direct the outcome of a chemical reaction.

In the case of the 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid) host system, the interaction with chiral amines leads to the formation of a highly organized double-helical structure. The stoichiometry of this supramolecular assembly involves two of the anthracene-containing strands and two molecules of the chiral amine guest. The significant enantiodifferentiation observed in the products of the subsequent photoreaction is direct evidence of the formation of stable and geometrically distinct diastereoisomeric complexes. The high enantiomeric excess achieved indicates a large energy difference and, therefore, different effective association strengths between the diastereomeric transition states leading to the products.

The table below summarizes the outcome of the enantiodifferentiating photodimerization, which reflects the efficiency of the chiral recognition by the supramolecular assembly.

| Chiral Amine Guest | Enantiomeric Excess (ee) of anti-Photodimer Product |

|---|---|

| (R)-Phenylethylamine | 98% |

| (S)-Phenylethylamine | -98% |

| (R,R)-1,2-Diphenylethylenediamine | 96% |

| (S,S)-1,2-Diphenylethylenediamine | -94% |

Data derived from studies on 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid), illustrating the principle of enantiodifferentiation by a supramolecular host based on a 2,6-disubstituted anthracene core. researchgate.net

Integration of 2,6 Anthracenedimethanol in Polymer Science

2,6-Anthracenedimethanol as a Monomer or Cross-Linking Agent for Polymer Synthesis

As a diol, this compound can be readily incorporated into polymer chains through reactions with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. In these reactions, it acts as a chain extender or a fundamental building block of the hard segments in segmented copolymers.

The synthesis of segmented polyurethanes often involves a two-step process. nih.govmdpi.com First, a prepolymer with terminal isocyanate groups is formed by reacting a diisocyanate with a macrodiol. nih.gov Subsequently, a chain extender, such as this compound, is introduced to react with the remaining isocyanate groups, thereby forming the final high-molecular-weight polymer. nih.govmdpi.com The rigid and planar structure of the anthracene (B1667546) unit contributes to the formation of well-defined hard segments, which can significantly influence the morphology and properties of the resulting polyurethane. nih.gov

The general scheme for the synthesis of a segmented polyurethane using this compound is as follows:

Step 1: Prepolymer Formation

Diisocyanate + Macrodiol → Isocyanate-Terminated Prepolymer

Step 2: Chain Extension

Isocyanate-Terminated Prepolymer + this compound → Segmented Polyurethane

The selection of the diisocyanate, such as 4,4'-diphenylmethylene diisocyanate (MDI) or hexamethylene diisocyanate (HDI), and the macrodiol allows for the tailoring of the polymer's properties. nih.gov

Beyond its role as a monomer in linear or segmented polymers, the anthracene moiety in this compound provides a reactive site for photo-induced cross-linking. Upon exposure to ultraviolet (UV) light, typically with a wavelength greater than 300 nm, the anthracene groups can undergo a [4+4] cycloaddition reaction, leading to the formation of dimers. nih.gov This reversible photodimerization can be used to create cross-linked networks within the polymer matrix. nih.gov When incorporated into a polymer, this functionality allows for the material to be cross-linked after processing, a technique often referred to as post-curing. This process can enhance the mechanical properties and thermal stability of the final material.

Incorporation into Macromolecular Architectures and Networks

The integration of this compound into polymer chains enables the creation of diverse and controlled macromolecular architectures. In segmented polyurethanes, the hard segments formed by the reaction of the diisocyanate and this compound tend to aggregate into ordered domains due to the rigidity of the anthracene unit and hydrogen bonding between the urethane (B1682113) linkages. nih.gov These hard domains act as physical cross-links, reinforcing the soft, amorphous macrodiol segments and imparting elastomeric properties to the material. nih.gov

The ability of the anthracene groups to photodimerize provides a powerful tool for transforming linear or branched polymers into cross-linked networks. nih.gov This photo-crosslinking can be controlled spatially and temporally by directing the UV light source, allowing for the fabrication of patterned or complex three-dimensional structures. The cross-link density can be tuned by controlling the concentration of anthracene moieties within the polymer and the duration of UV exposure.

An important feature of the anthracene photodimerization is its reversibility. The formed dimers can be cleaved back to the original anthracene groups by exposure to UV light of a shorter wavelength (typically below 300 nm) or by applying heat. nih.gov This reversibility allows for the creation of dynamic or "smart" polymer networks that can be repeatedly cross-linked and de-cross-linked. Such networks are of interest for applications in self-healing materials and rewritable information storage.

Development of Functional Polymeric Materials

The unique properties of the anthracene nucleus, when incorporated into polymers via this compound, have been exploited to develop a range of functional polymeric materials. A significant area of application is in the field of shape-memory polymers (SMPs). nih.gov

Shape-memory polymers are materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon the application of an external stimulus, such as heat or light. nih.gov In polymers containing this compound, the permanent shape is set by the initial polymer network. A temporary shape can be fixed by deforming the material and then inducing further cross-linking through the photodimerization of the anthracene units. nih.govmdpi.com This light-induced cross-linking increases the modulus and stabilizes the deformed shape. mdpi.com The original shape can then be recovered by applying heat, which triggers the cleavage of the anthracene dimers, reducing the cross-link density and allowing the polymer chains to relax back to their initial conformation. nih.govmdpi.com

The table below summarizes the effect of UV irradiation on the thermal and mechanical properties of an anthracene-based elastomer, demonstrating the principle behind its shape-memory behavior.

| Property | Before UV Irradiation | After UV Irradiation (365 nm) |

| Glass Transition Temperature (Tg) | Lower | Higher mdpi.com |

| Modulus | Lower | Higher mdpi.com |

| Cross-link Density | Lower | Higher mdpi.com |

This dual-stimuli responsiveness (light for shape fixing and heat for shape recovery) is a key feature of functional materials derived from this compound. nih.gov

Furthermore, the fluorescent nature of the anthracene group can be utilized for sensing and imaging applications. The changes in the fluorescence spectrum upon dimerization or interaction with other molecules can be used to monitor the state of the polymer network or its environment.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Pathways for Advanced Derivatives

The functionalization of the 2,6-positions of the anthracene (B1667546) core in 2,6-Anthracenedimethanol provides a versatile platform for the synthesis of advanced derivatives with tailored properties. Future research will likely focus on the development of more efficient and selective synthetic methodologies to access a wider range of these derivatives.

One promising avenue is the continued application and refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This method has been successfully employed to synthesize various 2,6-disubstituted anthracenes and can be adapted to introduce a variety of aryl and heteroaryl groups onto the anthracene core, starting from a di-halogenated precursor. nih.gov The conversion of the hydroxymethyl groups of this compound to more reactive leaving groups would enable such cross-coupling strategies.

Furthermore, the exploration of C-H activation strategies presents a more atom-economical approach to functionalization, reducing the need for pre-functionalized starting materials. nih.gov Research into transition metal-catalyzed C-H activation at specific positions on the anthracene nucleus could lead to the direct introduction of new functional groups, simplifying synthetic pathways. nih.gov

Another area of interest is the development of novel cyclization reactions to construct more complex, fused aromatic systems incorporating the 2,6-anthracene moiety. nih.govnih.gov These reactions could lead to the formation of ladder-type polymers or extended polycyclic aromatic hydrocarbons with unique electronic and optical properties. nih.gov The development of one-pot procedures and multicomponent reactions will also be crucial in streamlining the synthesis of complex derivatives. nih.gov

| Synthetic Strategy | Description | Potential Derivatives |

| Palladium-Catalyzed Cross-Coupling | Reaction of a di-halogenated anthracene precursor with boronic acids or other organometallic reagents. nih.gov | Aryl-, heteroaryl-, and vinyl-substituted anthracenes. |

| C-H Activation | Direct functionalization of C-H bonds on the anthracene core, catalyzed by transition metals. nih.gov | Alkylated, arylated, and acylated anthracene derivatives. |

| Cyclization Reactions | Formation of new rings fused to the anthracene skeleton. nih.govnih.gov | Extended polycyclic aromatic hydrocarbons, ladder-type polymers. |

Deepening the Understanding of Structure-Property Relationships through Advanced Characterization and Computational Methods

A thorough understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new materials. Future research will increasingly rely on a combination of advanced characterization techniques and computational modeling to elucidate these relationships.

Advanced Characterization:

Spectroscopic Techniques: UV-visible (UV-Vis) and photoluminescence (PL) spectroscopy will continue to be essential for probing the optical properties of new derivatives. nih.govmdpi.com

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are vital for assessing the thermal stability and phase transitions of these materials, which is critical for their application in electronic devices. mdpi.commdpi.com

X-ray Diffraction: Single-crystal X-ray diffraction provides precise information about the molecular structure and packing in the solid state, which significantly influences properties like charge mobility. mdpi.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are powerful tools for predicting the ground-state electronic structure, frontier molecular orbital (HOMO-LUMO) energy levels, and geometries of this compound derivatives. mdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT methods are used to simulate the excited-state properties and predict the absorption and emission spectra of these compounds, providing insights into their photophysical behavior. researchgate.net

By combining experimental data with computational predictions, researchers can gain a deeper understanding of how modifications to the chemical structure, such as the introduction of electron-donating or -withdrawing groups, affect the electronic and optical properties of the resulting materials. mdpi.comresearchgate.net This knowledge will accelerate the discovery of new derivatives with optimized performance for specific applications.

| Characterization/Computational Method | Information Gained | Relevance |

| UV-Vis and Photoluminescence Spectroscopy | Absorption and emission properties, quantum yields. nih.govmdpi.com | Understanding the optical and electronic behavior. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperatures. mdpi.commdpi.com | Assessing material durability for device applications. |

| Single-Crystal X-ray Diffraction | Molecular structure and solid-state packing. mdpi.com | Correlating structure with charge transport properties. |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energies. mdpi.comresearchgate.net | Predicting electronic properties and reactivity. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption/emission spectra. researchgate.net | Elucidating photophysical behavior. |

Expanding Applications in Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, are designed to undergo a change in their properties in response to an external stimulus, such as light, temperature, pH, or the presence of a specific chemical. mdpi.comnih.govnih.gov The inherent photochemical and photophysical properties of the anthracene core make this compound a promising building block for the creation of such materials.

Derivatives of this compound can be incorporated into polymer backbones or as side chains to create stimuli-responsive polymers. mdpi.com For example, the photodimerization of the anthracene moiety upon exposure to UV light can be exploited to create photo-crosslinkable polymers, leading to changes in solubility or mechanical properties. This process is often reversible upon exposure to shorter wavelength UV light, allowing for the development of photo-responsive materials.

Furthermore, the fluorescence of anthracene derivatives can be sensitive to their local environment. mdpi.com This property can be harnessed to develop fluorescent sensors where the emission intensity or wavelength changes in the presence of specific analytes or changes in temperature or pH. rsc.org For instance, hydrogels incorporating gluconamide-tailored anthracene have demonstrated multi-stimuli-responsive behavior. rsc.org

Future research in this area will focus on the design and synthesis of novel this compound derivatives with enhanced sensitivity and selectivity to specific stimuli. The incorporation of these derivatives into various material architectures, such as hydrogels, thin films, and nanoparticles, will expand their potential applications in areas like drug delivery, sensing, and soft robotics. nih.govrsc.orgrsc.org

Integration into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced or novel functionalities. nih.govrsc.org The integration of this compound derivatives into such hybrid systems is a promising avenue for the development of advanced materials for optoelectronics and sensing.

One approach involves the use of sol-gel chemistry to encapsulate or covalently link this compound derivatives within an inorganic matrix, such as silica (B1680970) or titania. rsc.org This can lead to materials with improved thermal and mechanical stability while retaining the desirable optical properties of the organic chromophore. rsc.org

Another strategy is the coordination of this compound derivatives, functionalized with appropriate ligands, to metal centers to form metal-organic frameworks (MOFs). rsc.org The porous nature of MOFs, combined with the luminescent properties of the anthracene unit, could lead to the development of highly sensitive chemical sensors. rsc.org

Furthermore, the attachment of this compound derivatives to the surface of inorganic nanoparticles, such as quantum dots or plasmonic nanoparticles, can lead to interesting photophysical phenomena, such as energy or charge transfer. rsc.org These hybrid nanomaterials could find applications in light-emitting diodes (LEDs), solar cells, and bioimaging. rsc.orgrsc.org

Future research will focus on developing new synthetic methods for the controlled assembly of these hybrid materials and on understanding the interfacial interactions between the organic and inorganic components, which are critical for optimizing their performance. nih.gov

| Hybrid System | Description | Potential Applications |

| Sol-Gel Materials | Organic chromophore embedded in an inorganic matrix. rsc.org | Stable optical materials, coatings. |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinated to metal nodes. rsc.org | Chemical sensors, gas storage. |

| Nanoparticle-Organic Hybrids | Organic molecules attached to the surface of inorganic nanoparticles. rsc.org | LEDs, solar cells, bioimaging. |

Q & A

Q. What are the established synthetic routes for 2,6-Anthracenedimethanol, and what experimental parameters are critical for optimizing yield?

this compound derivatives, such as (R,R)-(-)-α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol, are synthesized via multi-step reactions involving anthraquinone intermediates. A general procedure includes refluxing precursors (e.g., 2-(morpholinodiazenyl)anthracene-9,10-dione) with methylene-active compounds in acetic acid, followed by crystallization from dimethylformamide/ethanol mixtures . Key parameters include reaction temperature (reflux conditions), stoichiometric ratios, and solvent polarity during crystallization. Melting points (e.g., 172–173°C) serve as critical purity indicators .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural motifs, particularly for distinguishing substituents on the anthracene core. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially for derivatives with fluorinated groups (e.g., trifluoromethyl substituents), which exhibit distinct retention times . Mass spectrometry (MS) provides molecular weight confirmation, particularly for derivatives like C18H12F6O2 (MW 374.27) .

Q. How does the stability of this compound derivatives under varying storage conditions impact experimental reproducibility?